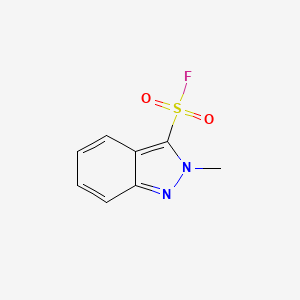

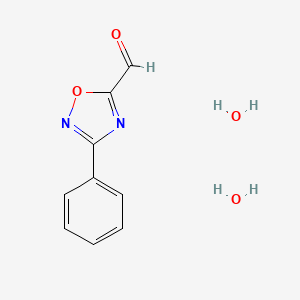

![molecular formula C17H24N2O6S B2415925 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid CAS No. 1233958-41-2](/img/structure/B2415925.png)

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid (BtBPA) is a powerful synthetic reagent used in organic synthesis, particularly in the synthesis of peptides. BtBPA is a derivative of the naturally occurring amino acid, p-aminobenzoic acid (PABA). It is a white solid that is soluble in water, alcohols, and most organic solvents. BtBPA is a strong acid, with a pKa of 2.5. It is used for a wide range of applications in the laboratory, including the synthesis of peptides, the purification of proteins, and the characterization of biomolecules.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

- A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared using a compound closely related to 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid. This demonstrates its utility in asymmetric synthesis and potential for industrial application due to its mild conditions and high yields (Hao et al., 2011).

- The compound is instrumental in synthesizing crucial intermediates of vandetanib, a drug used in cancer treatment. Its synthesis process is optimized, highlighting its significance in pharmaceutical manufacturing (Wei et al., 2010).

Metabolic Pathway Studies

- In studying the metabolism of Lu AA21004, a novel antidepressant, the compound aids in the identification of various metabolites, including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid, demonstrating its importance in understanding drug metabolism (Hvenegaard et al., 2012).

Chemical Synthesis and Development

- The compound is central to the development of asymmetric syntheses of piperidinecarboxylic acid derivatives, useful in creating various pharmaceutical agents (Xue et al., 2002).

- It's a key component in synthesizing orthogonally protected diamino acids, vital for the development of edeine analogs in pharmaceutical research (Czajgucki et al., 2003).

Biomedical Applications

- The compound plays a role in the synthesis of alpha-branched 2-piperazinylbenzylamines, showing promise for structure-activity studies in the search for new ligands of the human melanocortin 4 receptor (Jiang et al., 2005).

- It is involved in the preparation of orthogonally protected amino acid analogs, which have applications in the development of new pharmaceutical compounds (Hammarström et al., 2005).

properties

IUPAC Name |

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-26(23,24)14-6-4-5-12(11-14)15(20)21/h4-6,11,13,18H,7-10H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZAUVATRLPSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)

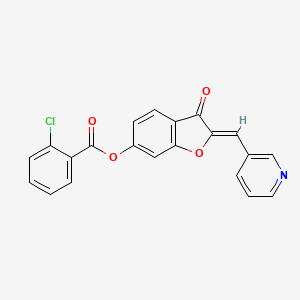

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)

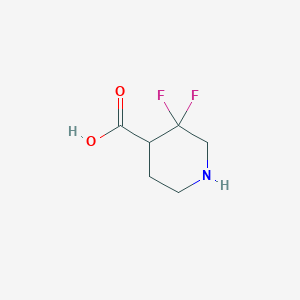

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)

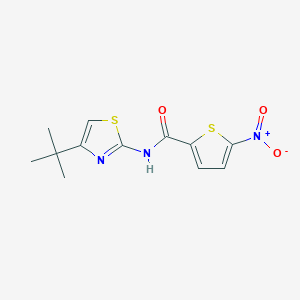

![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)

![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)